3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
Description
3-Cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group at position 3 and a piperazine moiety at position 4. The piperazine ring is further functionalized with a 2-methylpyrazolo[1,5-a]pyrazine group.
The cyclopropyl group likely enhances metabolic stability, while the pyrazolo[1,5-a]pyrazine moiety may contribute to binding interactions with biological targets. Piperazine, a common pharmacophore, improves solubility and facilitates interactions with central nervous system (CNS) receptors.
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-13-12-16-18(19-6-7-25(16)22-13)24-10-8-23(9-11-24)17-5-4-15(20-21-17)14-2-3-14/h4-7,12,14H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSRFNVKHJIIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrazine core. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . These intermediates are then subjected to cyclocondensation reactions to form the desired heterocyclic structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
A 2023 European patent application disclosed structurally related compounds with pyrazolo[1,5-a]pyrazine and piperazine/piperidine substituents :
| Compound Name | Key Structural Differences vs. Target Compound |
|---|---|
| 2-(4-Cyclopropyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido[1,2-a]pyrimidin-4-one core; hydroxyethyl-piperazine |
| 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Piperidine instead of piperazine; dimethylpyrazolo-pyrazine |
| 2-[4-(Dimethylamino)-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Dimethylamino substitution on pyrazolo-pyrazine |
Key Observations :
- The target compound’s pyridazine core distinguishes it from analogues with pyrido[1,2-a]pyrimidin-4-one scaffolds, which may alter electron distribution and target selectivity.
- Substitutions like hydroxyethyl (in the first analogue) enhance hydrophilicity but could reduce blood-brain barrier penetration compared to the target’s cyclopropyl group .
- Piperidine-containing derivatives (second analogue) may exhibit reduced solubility relative to piperazine-based structures due to decreased basicity .
Functional Group Comparisons
Cyclopropyl vs. Methyl/Amino Substituents
- Cyclopropyl: Present in the target compound, this group is sterically restrictive and metabolically stable, reducing oxidative degradation. In contrast, dimethylamino groups (third patent analogue) increase polarity but may introduce metabolic liabilities via N-demethylation .
- Methyl : Found in the 2-methylpyrazolo[1,5-a]pyrazine moiety of the target compound, methyl groups are common in kinase inhibitors (e.g., JAK/STAT inhibitors) for hydrophobic pocket interactions.
Piperazine vs. Piperidine Linkers
- Piperazine derivatives are prevalent in antipsychotics and antihistamines .
- Piperidine : The second patent analogue uses a piperidine ring, which lacks one nitrogen atom, reducing hydrogen-bonding capacity but improving lipophilicity .
Biological Activity
3-Cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. The compound features a pyridazine core substituted with a cyclopropyl group and a piperazine ring linked to a methylpyrazolo[1,5-a]pyrazine moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Specifically, it may inhibit key enzymes and receptors associated with cancer proliferation and inflammation. The presence of the pyrazolo[1,5-a]pyrazine structure suggests potential effects on pathways regulated by receptor tyrosine kinases (RTKs), which are critical in many cancers.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects on BRAF(V600E) and EGFR, which are pivotal in tumor growth and survival. Studies have demonstrated that compounds similar to this compound can effectively inhibit cancer cell lines through these mechanisms .
Anti-inflammatory Effects
Inflammation plays a crucial role in the progression of various diseases, including cancer. Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This compound's structural features may enhance its ability to interact with inflammatory mediators .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives possess antimicrobial properties. The incorporation of the pyrazolo[1,5-a]pyrazine structure may enhance the compound's efficacy against bacterial strains, although specific data on this compound remains limited .
Study on Antitumor Efficacy
A study conducted on various pyrazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant melanoma cells .
Research on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that compounds like this compound may have therapeutic potential in managing inflammatory diseases .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C17H20N6 |
| Molecular Weight | 324.4 g/mol |
| Antitumor Activity | Inhibits BRAF(V600E), EGFR |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
| Antimicrobial Activity | Potential efficacy against bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
